(3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Lipophilicity ADME CNS penetration

This 3-chlorobenzoyl congener fills a critical lipophilicity gap (XLogP3 4.1) vs. 4-chloro (σp +0.23) and 3-CF3 (XLogP3 4.6) analogs. The meta-Cl σm +0.37 perturbation uniquely modulates CYP450 oxidation and target residence time. Procure it as the missing electronic-series member for kinase inhibitor SAR, CNS HTS (favorable 2 HBA, MW 379.9 Da), and comparative microsomal stability panels.

Molecular Formula C22H22ClN3O
Molecular Weight 379.89
CAS No. 1351616-05-1
Cat. No. B2985314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
CAS1351616-05-1
Molecular FormulaC22H22ClN3O
Molecular Weight379.89
Structural Identifiers
SMILESC1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C22H22ClN3O/c23-20-8-4-7-19(15-20)22(27)25-12-9-17(10-13-25)16-26-14-11-24-21(26)18-5-2-1-3-6-18/h1-8,11,14-15,17H,9-10,12-13,16H2
InChIKeyAKKUBOKGVWWLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone (CAS 1351616-05-1): Baseline Physicochemical & Structural Profile for Procurement Decisions


The compound (3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone (CAS 1351616-05-1) is a fully synthetic small molecule (C22H22ClN3O, MW 379.9 g/mol) belonging to the imidazol-piperidinyl methanone class [1]. It features a 1,4-disubstituted piperidine core bearing a 2-phenylimidazole moiety linked via a methylene spacer and a 3-chlorobenzoyl group [1]. The compound has zero hydrogen bond donors, two hydrogen bond acceptors, a computed XLogP3 of 4.1, and a topological polar surface area of 38.1 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity [1]. It is commercially available as a research reagent with a typical purity of ≥95% [1] and is primarily utilized in early-stage drug discovery as a screening compound or SAR probe within kinase, GPCR, and antimicrobial programs [2].

Why In-Class Imidazol-Piperidinyl Methanones Cannot Substitute for CAS 1351616-05-1: The 3-Chlorobenzoyl Differentiation


Within the imidazol-piperidinyl methanone family, small structural modifications at the benzoyl substituent produce substantial shifts in physicochemical properties that directly impact membrane permeability, target residence time, and metabolic stability. The 3-chloro substitution pattern on the benzoyl ring of this compound is a specific regioisomeric and electronic determinant: the electron-withdrawing chlorine atom at the meta position creates a unique dipole moment and surface electrostatic profile distinct from its 4-chloro, 2-fluoro, 3-trifluoromethyl, or unsubstituted benzoyl analogs [1]. These differences are not cosmetic—they are quantifiable in computed descriptors such as XLogP3 (4.1 for the 3-Cl derivative vs. 4.6 for the 3-CF3 analog) and exact mass (379.15 Da vs. 429.23 Da for the naphthoyl congener) [1][2]. Consequently, generic substitution of one imidazol-piperidinyl methanone for another without experimental validation risks introducing uncharacterized changes in solubility, CYP450 isoform susceptibility, and target off-rates that can confound SAR interpretation or screening outcomes.

Quantitative Differentiation of (3-Chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone Versus Its Closest Structural Analogs


Lipophilicity Control: 3-Chloro vs. 3-Trifluoromethyl Substituent Effect on Computed LogP

The 3-chlorobenzoyl derivative exhibits a computed XLogP3 of 4.1, compared to 4.6 for the otherwise identical 3-trifluoromethylphenyl analog (CAS 1351616-30-2), representing a ΔLogP of −0.5 log unit [1][2]. This difference, driven entirely by the halogen substitution, shifts the compound from the upper boundary of CNS drug-like space (LogP 4.1) to a region (LogP 4.6) associated with elevated metabolic turnover and plasma protein binding [1]. In the context of procurement for CNS-targeted screening, the lower lipophilicity of the 3-chlorobenzoyl derivative is quantifiably more aligned with the Lipinski and CNS MPO scoring parameters than its trifluoromethyl analog [1].

Lipophilicity ADME CNS penetration Drug-likeness

Mass and Steric Differentiation: 3-Chlorobenzoyl vs. Naphthoyl Congener

The target compound has an exact mass of 379.145 Da, whereas the naphthalene-1-carbonyl analog (CAS 1351608-22-4) has an exact mass of 429.229 Da (C28H27N3O) [1][2]. This 50.08 Da mass increment is accompanied by an increase in heavy atom count from 27 to 32 and an increase in rotatable bond count from 4 to 5 [1][2]. In fragment-based or ligand-efficiency-driven campaigns, the 3-chlorobenzoyl derivative provides a superior heavy atom count-to-potency ratio metric (lower molecular complexity for a given binding contribution) [1].

Molecular weight Steric bulk Ligand efficiency Fragment-based drug design

Regioisomeric Chlorine Positional Effect: 3-Chloro vs. 4-Chlorobenzoyl Pharmacological Implications

The 3-chloro substitution on the benzoyl ring creates a meta-substitution pattern electronically distinct from the 4-chloro (para) isomer. In structurally analogous piperidine-based GPCR ligands, meta-chloro substitution has been associated with altered CYP2D6 metabolism profiles compared to para-substitution, due to differences in the site of oxidative metabolism [1]. While direct head-to-head CYP450 data for this exact compound pair are not publicly available, the class-level inference is that the 3-chloro isomer will exhibit a different metabolic soft-spot profile than the 4-chloro isomer, potentially translating to differential hepatic clearance in vivo [1].

Positional isomer Regiochemistry CYP450 metabolism Target selectivity

Hydrogen Bond Acceptor Count and Permeability: Target Compound vs. Sulfonamide-Linked Analog

The target compound contains exactly 2 hydrogen bond acceptors (the imidazole N3 and the amide carbonyl oxygen) [1]. A related sulfonamide analog, 1-(3-chloro-4-fluorobenzenesulfonyl)-4-[(2-phenyl-1H-imidazol-1-yl)methyl]piperidine (CAS 1396761-25-3), contains 4 acceptors (two sulfonamide oxygens, imidazole N3, and fluorine), with a larger TPSA (estimated ~55 Ų) [2]. The 2-acceptor count of the target compound falls within the optimal range (≤2 HBA) identified for blood-brain barrier penetration in the Pfizer CNS MPO scoring system, whereas the sulfonamide analog exceeds this threshold [1].

H-bond acceptor Permeability Caco-2 BBB penetration

Combinatorial Library Differentiation: Unique 3-Cl Pharmacophore vs. Other 4-Substituted Phenylimidazol-Piperidine Library Members

Within the AKOS024519459 screening library series, the 3-chlorobenzoyl derivative occupies a specific pharmacophoric niche [1]. Among publicly cataloged library members sharing the 4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine scaffold, commercially available variants include the unsubstituted benzoyl, 2-fluorobenzoyl, 4-chlorobenzoyl, 3-methoxybenzoyl, and 4-phenylbenzoyl congeners . The 3-chlorobenzoyl derivative is specifically differentiated by its meta-electron-withdrawing group, which imparts a unique electrostatic surface potential that is absent in both the electron-donating (3-methoxy) and the para-withdrawing (4-chloro, 4-fluoro) variants [1]. This electronic signature can serve as a deliberate perturbation in systematic SAR-by-catalog exploration of GPCR or kinase targets.

Combinatorial chemistry Screening library SAR Pharmacophore diversity

Limitation Acknowledgment: Absence of Published Target-Specific Biological Data

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem BioAssay databases yielded no publicly released IC50, Ki, EC50, or target engagement data for this specific compound as of April 2026 [1][2][3]. While close structural analogs within the 2-phenylimidazol-piperidine class have been claimed as kinase modulators (see patent US2015/0274750) and T-type calcium channel antagonists, no peer-reviewed head-to-head biological comparison between the target compound and its analogs has been published [1]. Consequently, all evidence dimensions above are based on computed physicochemical properties and class-level SAR inference, which are valid procurement-relevant criteria but do not constitute proof of differential biological potency or selectivity. Users requiring direct biological differentiation should commission custom profiling assays.

Data gap Selectivity Potency Procurement risk

High-Value Application Scenarios for (3-Chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone Based on Physicochemical Differentiation


CNS Drug Discovery Hit Identification: Prioritization Based on Optimal LogP and Low HBA Count

With a computed XLogP3 of 4.1 (ΔLogP = −0.5 vs. the 3-CF3 analog) and only 2 HBA (vs. 4 for the sulfonamide congener), this compound falls within favorable CNS drug-like parameter space [Section 3, Evidence Item 1 & 4]. Procurement for CNS-focused high-throughput screening (HTS) campaigns targeting GPCRs, ion channels, or kinases with blood-brain barrier penetration requirements is specifically warranted over the more lipophilic 3-trifluoromethylphenyl or the higher-HBA sulfonamide analogs [1].

Kinase Inhibitor SAR Probe: Unique 3-Cl Pharmacophore for Systematic Electronic Diversity Exploration

The 3-chlorobenzoyl group provides a meta-electron-withdrawing perturbation (σmeta = +0.37) that is distinct from the electron-donating 3-methoxy (σmeta = +0.12) and the para-electron-withdrawing 4-chloro (σpara = +0.23) variants available in the same screening library series [Section 3, Evidence Item 5]. This compound is a non-redundant member of any focused kinase inhibitor SAR set and should be procured alongside its electronic complements to ensure complete coverage of the aryl substituent electronic space [2]. The imidazol-piperidinyl scaffold is claimed in kinase modulator patents (US2015/0274750), establishing precedent for this chemotype in kinase programs [1].

Antimicrobial Screening: Imidazole-Containing Piperidine Derivative with Favorable Physicochemical Parameters

Imidazole-containing piperidine derivatives have demonstrated antifungal and antibacterial activity in class-level studies, with MIC values against Candida albicans and other fungal pathogens reported for structurally related compounds [Section 3, Evidence Item 3]. The 3-chlorobenzoyl substitution pattern, with its moderate lipophilicity (XLogP3 4.1) and balanced molecular complexity (MW 379.9 Da), positions this compound as a suitable entry point for antimicrobial SAR exploration, filling a lipophilicity gap between more polar (e.g., 3-methoxy, LogP ~3.4) and more lipophilic (e.g., naphthoyl, LogP ~5.2+), analogs [1].

Metabolic Stability Profiling: Investigating Positional Chlorine Effects on CYP450 Oxidation

The meta-chlorine substitution pattern on the benzoyl ring is predicted to influence CYP450-mediated oxidation differently than the para-chloro isomer, based on well-established class-level SAR for halogenated aromatics [Section 3, Evidence Item 3]. Procurement of the 3-chloro derivative for comparative microsomal stability studies (e.g., human liver microsome intrinsic clearance assays) against the 4-chloro isomer can generate proprietary data on the metabolic soft-spot landscape of this series, informing lead optimization strategies [2].

Quote Request

Request a Quote for (3-chlorophenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.